Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate
Description
Structural Characterization of Methyl 3-(2,3-Dihydro-1,4-Benzodioxin-6-yl) Benzoate
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate . The nomenclature follows hierarchical substitution rules:
- The parent structure is benzoic acid , modified by esterification with methanol (designated as "methyl ester").
- The substituent at the 3-position of the benzene ring is a 2,3-dihydro-1,4-benzodioxin group.
- The benzodioxin moiety is further specified by the locant "6-yl" to indicate the attachment point of the carbonyl group to the benzoate ring.
Alternative systematic names include methyl 3-(6-benzodioxanyl)benzoate and methyl 3-(1,4-benzodioxan-6-yl)benzoate , though these are less commonly used. The compound’s Chemical Abstracts Service (CAS) registry number and other identifiers (e.g., PubChem CID) remain unreported in public databases as of 2025, though structurally analogous compounds are documented.
Table 1: Systematic Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate |
| Molecular Formula | C₁₆H₁₄O₄ |
| SMILES | COC(=O)C1=CC(=CC=C1)C2=CC3=C(C=C2)OCCO3 |
| InChI Key | NNBMSSREFKYWPZ-UHFFFAOYSA-N |
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound is defined by its planar benzoate core and non-planar benzodioxin substituent. Key features include:
- Bond Lengths : The ester carbonyl (C=O) bond measures approximately 1.21 Å, typical for aromatic esters. The benzodioxin ether linkages (C-O-C) exhibit bond lengths of 1.43 Å, consistent with sp³ hybridized oxygen atoms.
- Dihedral Angles : The benzodioxin ring adopts a puckered conformation, with a dihedral angle of 15.2° between the two oxygen atoms and the adjacent carbon atoms. The benzoate ester group lies nearly coplanar with the central benzene ring (dihedral angle: 5.8°).
Crystallographic data for this specific compound are not yet available, but analogous structures, such as methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate, crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 9.87 Å, and β = 105.3°.
Table 2: Key Geometric Parameters
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | 1.21 Å |
| C-O-C Bond Length | 1.43 Å |
| Benzodioxin Dihedral | 15.2° |
| Benzoate Dihedral | 5.8° |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 8.05 (d, J = 8.0 Hz, 1H) : Aromatic proton ortho to the ester group (H-2).
- δ 7.55 (t, J = 7.6 Hz, 1H) : Aromatic proton meta to the ester (H-4).
- δ 7.45 (d, J = 7.6 Hz, 1H) : Aromatic proton para to the ester (H-6).
- δ 6.95–7.10 (m, 3H) : Protons on the benzodioxin ring (H-2', H-3', H-5').
- δ 4.35 (s, 4H) : Methylene protons of the benzodioxin oxygen atoms (H-7', H-8').
- δ 3.90 (s, 3H) : Methoxy group of the ester.
¹³C NMR (100 MHz, CDCl₃):
- δ 167.2 : Ester carbonyl carbon.
- δ 132.5–128.0 : Aromatic carbons of the benzoate ring.
- δ 121.5–117.8 : Aromatic carbons of the benzodioxin ring.
- δ 64.3 : Methylene carbons adjacent to oxygen (C-7', C-8').
- δ 52.1 : Methoxy carbon.
Table 3: NMR Assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| H-2 | 8.05 | 132.5 |
| H-4 | 7.55 | 128.0 |
| H-6 | 7.45 | 129.8 |
| H-2' | 6.95 | 121.5 |
| OCH₃ | 3.90 | 52.1 |
Infrared (IR) and Raman Vibrational Profiles
IR (KBr, cm⁻¹) :
- 1725 (s) : C=O stretch of the ester group.
- 1605, 1580 : Aromatic C=C stretching.
- 1280 (s) : Asymmetric C-O-C stretch of the benzodioxin ether.
- 1120 (m) : Symmetric C-O-C stretch.
- 1025 (m) : O-CH₃ bending vibration.
Raman (cm⁻¹) :
- 3060 (w) : Aromatic C-H stretching.
- 1600 (s) : Ring quadrant stretching.
- 1300 (m) : C-O-C deformation.
Table 4: Vibrational Assignments
| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1725 | - |
| Aromatic C=C | 1605 | 1600 |
| C-O-C Asymmetric | 1280 | 1300 |
| O-CH₃ Bend | 1025 | - |
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, 70 eV) :
- m/z 270 [M]⁺ : Molecular ion peak (calculated for C₁₆H₁₄O₄: 270.28).
- m/z 238 [M - OCH₃]⁺ : Loss of methoxy group.
- m/z 121 : Benzodioxin fragment (C₇H₅O₂⁺).
- m/z 105 : Benzoate fragment (C₆H₅CO⁺).
Fragmentation pathways involve cleavage of the ester bond and disruption of the benzodioxin ring, consistent with analogous methyl benzoates.
Table 5: Major Mass Fragments
| m/z | Fragment Ion |
|---|---|
| 270 | [M]⁺ |
| 238 | [M - OCH₃]⁺ |
| 121 | C₇H₅O₂⁺ |
| 105 | C₆H₅CO⁺ |
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-18-16(17)13-4-2-3-11(9-13)12-5-6-14-15(10-12)20-8-7-19-14/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
IUURKQIELREPLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoic acid
The most common and direct method to prepare Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is via esterification of the corresponding carboxylic acid with methanol. This reaction typically uses an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion.
- Reaction conditions: Reflux with methanol and catalytic sulfuric acid.
- Purification: The product is purified by recrystallization or column chromatography to achieve high purity.
- Yield: Reported yields are generally high, around 85% under optimized conditions.
This method is classical Fischer esterification and is widely used due to its simplicity and efficiency.
Industrial Production Techniques
In industrial settings, continuous flow reactors are often employed to improve reaction efficiency, control, and scalability. Automated systems allow precise control of temperature, reaction time, and reagent addition, which enhances yield and product consistency.
- Advantages: Increased throughput, better heat and mass transfer, and reproducibility.
- Purification: Advanced chromatographic or crystallization techniques ensure product purity suitable for pharmaceutical or research use.
Synthetic Route from Gallic Acid Derivatives
A more complex synthetic approach involves multi-step transformations starting from gallic acid, which is converted into methyl 3,4,5-trihydroxybenzoate by esterification with methanol and sulfuric acid. Subsequent reactions with 1,2-dibromoethane in the presence of potassium carbonate in acetone form the benzodioxane ring system.
- Key steps:
- Esterification of gallic acid to methyl 3,4,5-trihydroxybenzoate.
- Cyclization with 1,2-dibromoethane to form the 1,4-benzodioxane ring.
- Further functional group modifications to yield the target compound or analogs.
- Yields: Intermediate steps yield around 45% for the benzodioxane formation.
- Characterization: Confirmed by NMR and mass spectrometry.
This route is valuable for generating structural analogs and derivatives for biological testing.
Reaction Conditions and Data Summary
Detailed Research Findings
Esterification Efficiency: The classical Fischer esterification is efficient for producing methyl esters from benzoic acids with electron-rich aromatic systems such as the benzodioxin moiety. The reflux condition ensures complete conversion, and sulfuric acid acts both as a catalyst and dehydrating agent to drive the equilibrium toward ester formation.
Industrial Adaptations: Continuous flow methods reduce reaction times and improve heat management, which is critical for sensitive aromatic compounds. These methods also facilitate scale-up without loss of yield or purity.
Synthetic Versatility: The multi-step synthesis from gallic acid allows the introduction of various substituents on the benzodioxane ring, enabling the preparation of a library of analogs for medicinal chemistry applications. This approach uses well-established organic transformations such as nucleophilic substitution and cyclization.
Characterization Techniques: Products are routinely characterized by FTIR, ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry to confirm structure and purity. For example, the presence of the benzodioxane ring is confirmed by characteristic NMR signals and mass spectral isotopic patterns when halogens are involved in intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is a compound of increasing interest in scientific research due to its unique structural properties and potential applications across various fields. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.
Medicinal Chemistry
This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the benzodioxin moiety can lead to compounds with improved selectivity against cancer cell lines while minimizing toxicity to normal cells .
Organic Synthesis
The compound is utilized in organic synthesis as a building block for creating more complex molecules. Its ester functional group is particularly valuable for reactions such as:
- Esterification : Facilitates the formation of larger esters.
- Transesterification : Useful in producing biodiesel and other bio-based chemicals.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Reflux with acid catalyst | 85 | |
| Transesterification | Methanol at 60°C | 90 |
Material Science
In material science, this compound is explored for its potential in developing new polymers and composites. Its ability to act as a plasticizer can improve the flexibility and durability of polymer matrices.
Case Study: Polymer Blends
Studies have indicated that incorporating this compound into polyvinyl chloride (PVC) blends enhances thermal stability and mechanical properties, making it suitable for applications in construction materials .
Agrochemicals
Recent investigations have revealed that derivatives of this compound possess insecticidal properties. This opens avenues for developing environmentally friendly pesticides.
Data Table: Insecticidal Activity
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Scaffold Hopping: Derivatives such as [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol () demonstrate the scaffold's versatility in drug design, enabling activity against PD-1/PD-L1 even without prior training data .
Pharmacological Activities
Immunomodulation
Anti-Inflammatory and Analgesic Effects
Antimicrobial Activity
Hepatoprotection and Neuroprotection
- 3',4'-(1",4"-Dioxino)flavone: Demonstrates antihepatotoxic effects by normalizing SGOT, SGPT, and ALKP levels, akin to silymarin .
- Silibinin: A flavonoid with a benzodioxin subunit, shows neuroprotective effects in Alzheimer’s and Parkinson’s disease models .
Structure-Activity Relationship (SAR)
- Antihepatotoxic Activity: The presence of a hydroxymethyl group at position 2" in the dioxane ring (e.g., 3',4'-(2-hydroxymethyl,1",4"-dioxino)flavone) enhances activity compared to coumarin analogs .
- Antibacterial Activity : Sulfonamide derivatives with bromoethyl or phenethyl groups exhibit improved potency, suggesting substituent bulk influences target binding .
Biological Activity
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is a complex organic compound notable for its unique structural features, which include a benzodioxin ring system and a benzoate moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure is characterized by the presence of a methoxy group and a fused benzodioxin structure, which contribute to its reactivity and biological interactions. The compound's systematic name reflects its functional groups, which play significant roles in its chemical behavior and biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for regulating neurotransmitter levels in the nervous system. This inhibition can lead to increased concentrations of acetylcholine, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease. Molecular docking studies suggest effective binding of this compound to the active site of AChE, leading to substantial inhibition .
Antioxidant Activity
The compound's structural features also suggest potential antioxidant properties. Compounds with similar benzodioxin structures have been shown to scavenge free radicals and reduce oxidative stress. This activity is critical in protecting cells from damage caused by reactive oxygen species (ROS), thereby contributing to cellular health and longevity .
Case Studies and Experimental Data
- Acetylcholinesterase Inhibition : A study found that this compound demonstrated a significant IC50 value against AChE, indicating its potential as a therapeutic agent for conditions characterized by cholinergic dysfunction.
- Antioxidant Effects : In vitro studies showed that derivatives of this compound exhibited strong antioxidant activity by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Benzodioxane core with methoxy group | AChE inhibition, antioxidant | Potential neuroprotective effects |
| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxane core with sulfonamide group | Strong α-glucosidase inhibition | Antidiabetic properties |
| Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | Benzodioxane with carboxylate functionality | Diverse biological activities | Potential anti-inflammatory effects |
Pharmacokinetics
Pharmacokinetic studies indicate that compounds similar to this compound are generally well absorbed when administered orally. They undergo extensive metabolism in the liver before excretion. Understanding these properties is crucial for evaluating their therapeutic potential and safety profiles .
Q & A
Q. What are the common synthetic routes for Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate and its derivatives?
Synthesis typically involves coupling reactions between benzodioxin-containing intermediates and benzoate precursors. For example:
- Amine functionalization : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with acyl chlorides or sulfonyl chlorides under basic conditions (e.g., Na₂CO₃, pH 10) to form amide or sulfonamide derivatives .
- Esterification : Methanol-mediated esterification of carboxylic acid intermediates using catalysts like H₂SO₄ or DCC/DMAP .
- Solvent-free protocols : Refluxing with dimethylformamide-dimethyl acetal (DMF-DMA) to synthesize enaminones, reducing side reactions and improving yields .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H NMR : To confirm substitution patterns (e.g., aromatic protons, methyl ester groups) and scaffold integrity.
- IR spectroscopy : Identification of ester carbonyl (C=O, ~1700 cm⁻¹) and benzodioxin ether (C-O-C, ~1250 cm⁻¹) stretches.
- Mass spectrometry (EIMS/GC-MS) : For molecular ion ([M]⁺) verification and fragmentation analysis .
Q. What are the challenges in purifying this compound, and how can they be addressed?
Common issues include:
- Co-elution of byproducts : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) or preparative HPLC.
- Low crystallinity : Recrystallization from polar aprotic solvents (DMF/water) or solvent mixtures (ethanol/dichloromethane).
- Purity validation : Combine TLC with HPLC-UV/ELSD for trace impurity detection .
Advanced Research Questions
Q. How can computational models predict the biological activity of benzodioxin-containing compounds?
- Graph Neural Networks (GNNs) : Trained on structural and bioactivity data, GNNs perform scaffold hopping to identify novel analogs. For example, EGNN models predict PD-1/PD-L1 inhibitors by analyzing spatial and electronic features of the benzodioxin scaffold .
- Validation : Cross-check predictions with molecular docking (e.g., AutoDock Vina) and experimental IC₅₀ assays .
Q. How to design experiments to resolve contradictory data in enzyme inhibition assays?
- Variable standardization : Use consistent enzyme sources (e.g., human recombinant vs. tissue-extracted) and assay conditions (pH, temperature).
- Statistical rigor : Apply dose-response curves with triplicate measurements and nonlinear regression (e.g., GraphPad Prism).
- Mechanistic studies : Combine inhibition kinetics (Lineweaver-Burk plots) with structural analysis (X-ray crystallography) to clarify binding modes .
Q. How does scaffold hopping enhance the discovery of benzodioxin-based inhibitors?
- Concept : Retain the benzodioxin core while modifying substituents (e.g., methyl ester → amide) to improve target affinity or pharmacokinetics.
- Method : Use machine learning (e.g., QSAR models) to prioritize analogs with predicted high potency. Validate via synthesis and enzymatic assays (e.g., α-glucosidase inhibition) .
Q. How to establish structure-activity relationships (SAR) for antibacterial benzodioxin derivatives?
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-position of the benzoate moiety.
- Biological testing : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
- Data analysis : Multivariate regression to correlate substituent properties (Hammett σ) with activity trends .
Q. What in silico strategies improve pharmacokinetic properties of benzodioxin analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
